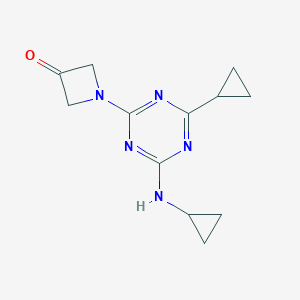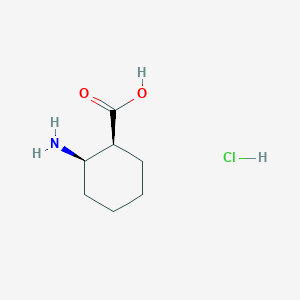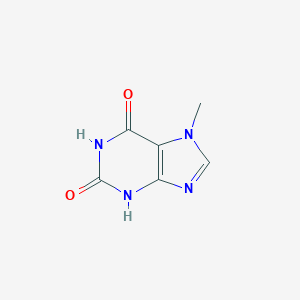
(E)-Olopatadine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]ethanoic acid hydrochloride is a complex organic compound with a molecular formula of C21H24ClNO3 and a molecular weight of 373.9 g/mol. This compound is known for its unique structure, which includes a benzocbenzoxepin core, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]ethanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the benzocbenzoxepin core : This is achieved through a series of cyclization reactions.
- Introduction of the dimethylamino group : This step involves the use of dimethylamine and appropriate alkylating agents.
- Formation of the ethanoic acid moiety : This is typically done through carboxylation reactions.
The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]ethanoic acid hydrochloride undergoes various chemical reactions, including:
- Oxidation : This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
- Oxidation : Potassium permanganate in acidic or basic medium.
- Reduction : Sodium borohydride in methanol or ethanol.
- Substitution : Alkyl halides or sulfonates in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]ethanoic acid hydrochloride has a wide range of applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential interactions with biological macromolecules.
- Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Industry : Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]ethanoic acid hydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain signaling pathways, potentially through binding to receptors or enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .
Comparison with Similar Compounds
Similar Compounds:
- 2-[11-[3-(dimethylamino)propylidene]-6H-benzo cbenzoxepin-2-yl]acetic acid
- 3-(Dimethylamino)-1-propylamine
- 1-3-dimethylaminopropyl-3-ethylcarbdiimide hydrochloride
Uniqueness: What sets 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]ethanoic acid hydrochloride apart is its unique benzocbenzoxepin core and the presence of the dimethylamino group, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRLZEKDTUEKQH-JUIXXEQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B127786.png)


![n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide](/img/structure/B127794.png)



